![molecular formula C28H24FN5O3 B2380978 N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-8-基)噻吩-2-甲酰胺 CAS No. 1029770-30-6](/img/structure/B2380978.png)

N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-8-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

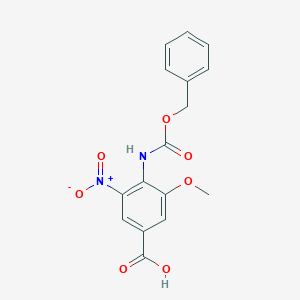

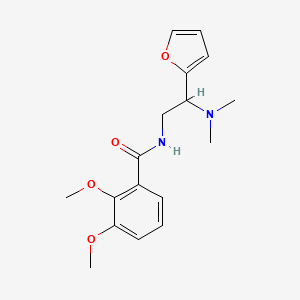

“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide” is a compound that has been studied for its potential as an inhibitor of Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H21N3O2S . It includes a dibenzo[b,f][1,4]oxazepin ring, a thiophene ring, and a carboxamide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved data.科学研究应用

不对称炔基化和合成

- 使用手性磷酸和 Ag(I) 催化剂实现了二苯并[b,f][1,4]恶杂环庚的不对称炔基化,从而合成光学活性衍生物。该方法促进了具有碳-碳三键的化合物的产生,展示了显着的外消旋过量 (Ren, Wang, & Liu, 2014)。

催化不对映选择性反应

- 已经开发出涉及环状二苯并[b,f][1,4]恶杂环庚的不对称选择性 aza-Reformatsky 反应。该过程产生手性 β-氨基酯,保持旋光纯度并展示高对映选择性和产率 (Munck et al., 2017)。

新型类别合成

- 已经开发出一种独特的两步合成方法来合成新型的二氢二苯并[b,f][1,4]噻二杂环庚-11-甲酰胺。这包括铜介导的环化和随后的 Ugi-Joullie 反应 (Saha, Wadhwa, & Sharma, 2015)。

涉及生物质的合成

- 已经开发出一种源自生物质的方法来组装新型苯并稠合的 N-杂环。该过程涉及 N-芳基化和随后的选择性分子内反应,从而产生各种 N-杂环 (Zhang et al., 2015)。

共轭合成

- 已经建立了二苯并[b,f][1,4]恶杂环-11(10H)-酮及其相关甲酰胺的有效合成方法。这涉及微波辅助过程,证明了产生复杂共轭物的可行性 (Xing, Wu, Luo, & Dai, 2006)。

抗菌活性

- 已经合成了新型的 β-内酰胺和噻唑烷二酮接枝的四氢苯并噻吩,展示了对各种细菌和真菌菌株的显着抗菌活性 (Babu, Pitchumani, & Ramesh, 2013)。

微波辅助合成

- 已经使用微波辅助技术开发了一种用于二苯并[b,f][1,4]恶杂环庚的一锅合成方法。该方法强调了受控微波加热在化学合成中对于有效产生分子多样性的重要性 (Luo, Wu, & Dai, 2014)。

不对称转移氢化

- 已经报道了一种创新的二苯并[b,f][1,4]恶杂环庚化合物的不对称转移氢化工艺,在环保溶剂中实现了高对映选择性和转化率 (More & Bhanage, 2017)。

作用机制

Target of Action

The primary target of the compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and its dysregulation is implicated in several neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and initiating the signal transduction pathway. This inhibition can modulate the release of certain neurotransmitters, including dopamine itself, and influence various brain functions.

Result of Action

The inhibition of the Dopamine D2 receptor by these compounds can result in a variety of effects at the molecular and cellular level. These effects can include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications to synaptic plasticity . These changes can ultimately influence behavior, cognition, and motor control.

属性

IUPAC Name |

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN5O3/c1-18-12-13-22-25(36)23(28-32-26(33-37-28)20-10-5-11-21(29)15-20)16-34(27(22)31-18)17-24(35)30-14-6-9-19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOISMKNOVMKRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2380900.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)

![ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)